molecular formula C17H16N4O2 B11446524 6-Benzyl-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5-ol

6-Benzyl-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11446524
M. Wt: 308.33 g/mol
InChI Key: BGGSULKLRFTLAW-UHFFFAOYSA-N
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Description

This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-3-[(3-METHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with 3-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the desired triazine compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-3-[(3-METHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-BENZYL-3-[(3-METHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BENZYL-3-[(3-METHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(2H)-one: Similar structure with a different substitution pattern on the phenyl ring.

    1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione: Contains a pyrrole ring instead of a triazine ring.

Uniqueness

6-BENZYL-3-[(3-METHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific substitution pattern and the presence of both benzyl and methoxyphenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

6-benzyl-3-(3-methoxyanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H16N4O2/c1-23-14-9-5-8-13(11-14)18-17-19-16(22)15(20-21-17)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H2,18,19,21,22)

InChI Key

BGGSULKLRFTLAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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